N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-nitrophenyl substituent at position 3 of the pyrimidinone core and a thioacetamide side chain linked to a 4-fluorobenzyl group. The 4-nitro group confers strong electron-withdrawing properties, which may enhance binding affinity to target proteins or influence metabolic stability. Its synthesis likely follows a two-step procedure involving alkylation of a thienopyrimidinone precursor with a chloroacetamide derivative under basic conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S2/c22-14-3-1-13(2-4-14)11-23-18(27)12-32-21-24-17-9-10-31-19(17)20(28)25(21)15-5-7-16(8-6-15)26(29)30/h1-8H,9-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRNGKPKIAZTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The 2-aminothiophene-3-carboxylate intermediate (I) is prepared by reacting ethyl acetoacetate (5.65 mmol) with elemental sulfur (10 mmol) and morpholine (15 mmol) in dimethylformamide (DMF) at 80°C for 8 hours. This one-pot reaction proceeds via a Michael addition-cyclization mechanism, yielding the aminothiophene core with >85% purity.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 5.65 mmol | Carbonyl donor |
| Morpholine | 15 mmol | Base/Catalyst |
| Sulfur | 10 mmol | Cyclizing agent |
| DMF | 10 mL | Solvent |
Cyclocondensation with 4-Nitrobenzaldehyde
Intermediate (I) undergoes cyclocondensation with 4-nitrobenzaldehyde (6.2 mmol) in acetic acid (8 mL) under reflux (120°C) for 6 hours to form 3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (II). The reaction is monitored via TLC (hexane:ethyl acetate, 1:1), and the product is recrystallized from ethanol to achieve 72–78% yield.
Key Spectral Data for Intermediate II
- IR (KBr, cm⁻¹): 1690 (C=O), 1595 (C=N), 1520 (NO₂ asymmetric stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=8.8 Hz, 2H, Ar-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 3.75–3.65 (m, 2H, CH₂), 2.95–2.85 (m, 2H, CH₂).
N-(4-Fluorobenzyl) Substitution
The final step involves substituting the acetamide’s terminal amine with 4-fluorobenzylamine.
Amide Coupling
Intermediate IV (2.8 mmol) is reacted with 4-fluorobenzylamine (3.4 mmol) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.4 mmol) and hydroxybenzotriazole (HOBt, 3.4 mmol) in DCM (25 mL) at 0°C for 1 hour, followed by stirring at room temperature for 24 hours. The product is extracted with DCM, washed with brine, and dried over MgSO₄. Final purification via recrystallization from methanol yields the target compound in 75% purity.
Characterization Data
- Molecular Formula: C₂₂H₁₈FN₅O₄S₂
- HRMS (ESI): m/z 540.0821 [M+H]⁺ (calc. 540.0825).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.5 (C-F), 154.2 (C=N), 134.6–118.2 (aromatic carbons).
Industrial-Scale Adaptation
Patent EP3356372B1 outlines a scalable process using continuous flow reactors to synthesize analogous thienopyrimidines. Key modifications include:
- Replacement of POCl₃ with safer chlorinating agents (e.g., SOCl₂) under controlled pressure.
- Automated purification via centrifugal partition chromatography to achieve >99% purity.
Challenges and Mitigation Strategies
Nitro Group Reduction
Unintended reduction of the 4-nitrophenyl group during thiolation is mitigated by maintaining anaerobic conditions and avoiding strong reducing agents.
Epimerization at C3
The stereochemical integrity of the tetrahydrothienopyrimidine ring is preserved by conducting reactions below 30°C and using non-polar solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorobenzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to inhibit specific enzymes or receptors could make it useful in treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target compound’s 4-nitrophenyl group is more electron-withdrawing than the 4-chlorophenyl (moderately electron-withdrawing) or 3,5-dimethoxybenzyl (electron-donating) groups in analogs . This may result in stronger hydrogen bonding or π-π stacking interactions in biological targets.
- The nitro group in the target compound may balance these effects.
- Synthetic Yields : Yields vary significantly (48–85%) depending on substituent reactivity and purification methods .
Comparison with Analog Syntheses :
- Base Selection: Sodium acetate is commonly used , while sodium methylate (a stronger base) is employed in pyrimidinone alkylation for analogs with sterically hindered substituents .
- Solvent Systems: Ethanol is standard, but DMF is used for less soluble intermediates (e.g., in ).
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Condensation reactions between chloroacetyl derivatives and mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization of the core with fluorobenzyl and nitrophenyl groups via nucleophilic substitution or coupling reactions .
- Final acetylation using activated esters or coupling reagents like EDCI/HOBt .
Intermediates are characterized using NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm molecular ions .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : Identifies proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, thioacetamide CH₂ at δ 4.1–4.3 ppm) .
- HPLC : Monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 497.1) .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and packing modes .
Q. What structural features contribute to its biological activity?
- Thienopyrimidinone core : Provides a planar heterocyclic scaffold for enzyme binding .
- 4-Fluorobenzyl group : Enhances lipophilicity and membrane permeability .
- 4-Nitrophenyl substituent : Acts as an electron-withdrawing group, stabilizing charge-transfer interactions in enzyme active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How can contradictions in enzyme inhibition data be resolved?
- Dose-response profiling : Test across a wide concentration range (nM–µM) to distinguish nonspecific binding .
- Competitive assays : Use known inhibitors (e.g., staurosporine for kinases) to validate target specificity .
- Structural analogs : Compare activity of derivatives (see Table 1) to identify critical functional groups .
Q. Table 1: Structural Analogs and Activity Trends
Q. How does molecular docking elucidate interactions with biological targets?
- Target selection : Prioritize enzymes with known thienopyrimidine sensitivity (e.g., EGFR, CDK2) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfur-containing ligands .
- Key interactions :
- Hydrogen bonding between the pyrimidinone carbonyl and catalytic lysine residues.
- π-π stacking of the nitrophenyl group with hydrophobic pockets .
- Validation : Compare docking scores (<-8 kcal/mol) with experimental IC₅₀ values .
Methodological Notes
- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require standardized protocols (e.g., shake-flask method) .
- Stereochemical Challenges : Racemization during synthesis is minimized using low-temperature acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
